

Application Notes and Protocols: SQ22536 for Effective Inhibition of Adenylyl Cyclase

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **SQ22536**, a widely used adenylyl cyclase (AC) inhibitor, in various research applications. This document outlines the effective concentrations for inhibition, detailed experimental protocols, and a summary of its mechanism of action, including potential off-target effects.

Introduction

SQ22536, also known as 9-(tetrahydro-2-furyl)adenine, is a cell-permeable compound that acts as a non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting AC, **SQ22536** effectively reduces intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated signaling pathways. These pathways are crucial in a multitude of physiological processes, including hormone action, neurotransmission, and gene expression.

Quantitative Data: Effective Concentrations and IC50 Values

The effective concentration of **SQ22536** for inhibiting adenylyl cyclase can vary depending on the cell type, the specific isoform of adenylyl cyclase present, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of an inhibitor.



Parameter	Value	Cell Type/Condition	Reference
IC50	1.4 μΜ	General adenylyl cyclase inhibition	[1][2][3][4]
IC50	5 μΜ	Inhibition of forskolin- induced reporter gene activation	[5]
IC50	5 μΜ	Inhibition of PACAP- induced reporter gene activation	[5]
IC50	10 μΜ	Inhibition of forskolin- induced Elk activation	[5][6]
IC50	170 μΜ	Inhibition of 8-Br- cAMP-induced Elk activation	[5][6]
IC50	2 μΜ	Inhibition of recombinant AC5	[5]
IC50	360 μΜ	Inhibition of recombinant AC6	[5]
IC50	0.08-1.45 mM	Inhibition of catecholamine-stimulated cAMP production	Catfish hepatocyte cell membranes
IC50	0.08-0.27 mM	Inhibition of catecholamine-stimulated cAMP production	Rat hepatocyte cell membranes
Effective Concentration	100 μΜ	Complete abolishment of iloprost-induced cAMP elevation	Guinea-pig aorta
Effective Concentration	250 μmol/L	Attenuation of adenosine's inhibitory	Human platelets



Methodological & Application

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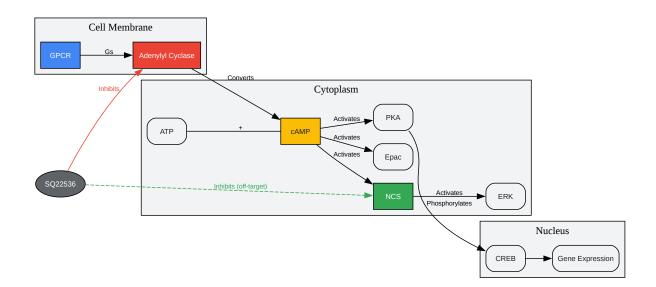
		effect on ADP-induced platelet aggregation
Effective Concentration	1 mM	Inhibition of forskolin and 8-Br-cAMP Induced NS-1 cells neuritogenesis

Signaling Pathways

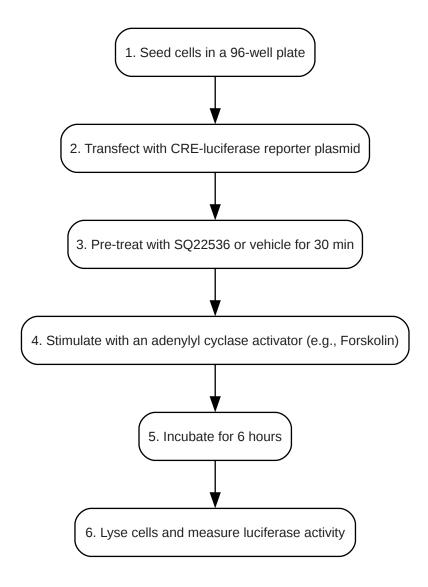
SQ22536 primarily targets adenylyl cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. Upon activation by stimulatory G-proteins (Gs), adenylyl cyclase converts ATP to cAMP. cAMP then acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). PKA, in turn, phosphorylates various target proteins, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

However, research has revealed that **SQ22536** can also have off-target effects, particularly at higher concentrations. It has been shown to inhibit a neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase, affecting ERK phosphorylation and neuritogenesis independently of its action on AC.[6]

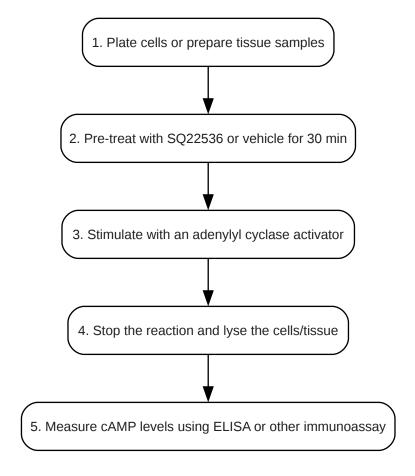












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